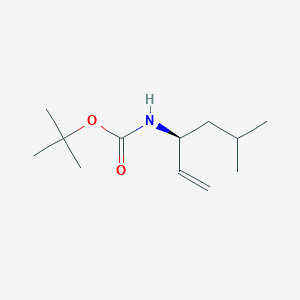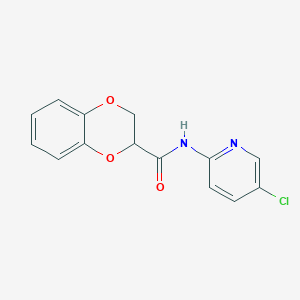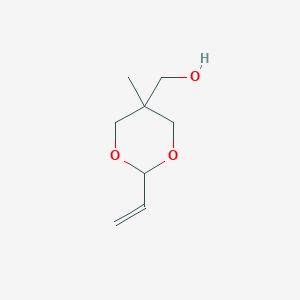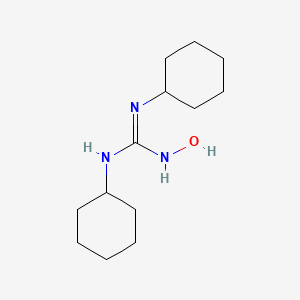
1,3-Dicyclohexyl-2-hydroxyguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclohexyl-2-hydroxyguanidine is an organic compound that belongs to the class of hydroxyguanidines This compound is characterized by the presence of two cyclohexyl groups attached to a guanidine moiety, with a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-2-hydroxyguanidine typically involves the reaction of cyclohexylamine with cyanamide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with cyanamide in the presence of a suitable catalyst.
Hydrolysis: The intermediate product is then hydrolyzed to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dicyclohexyl-2-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted guanidine compounds.
Applications De Recherche Scientifique
1,3-Dicyclohexyl-2-hydroxyguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dicyclohexyl-2-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and guanidine moiety play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dicyclohexylurea: A potent inhibitor of soluble epoxide hydrolase.
N-Hydroxyguanidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1,3-Dicyclohexyl-2-hydroxyguanidine is unique due to its specific substitution pattern and the presence of both cyclohexyl groups and a hydroxyl group
Propriétés
Numéro CAS |
34147-57-4 |
|---|---|
Formule moléculaire |
C13H25N3O |
Poids moléculaire |
239.36 g/mol |
Nom IUPAC |
1,2-dicyclohexyl-3-hydroxyguanidine |
InChI |
InChI=1S/C13H25N3O/c17-16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H2,14,15,16) |
Clé InChI |
JVYVFTIZPYYVRS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=NC2CCCCC2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



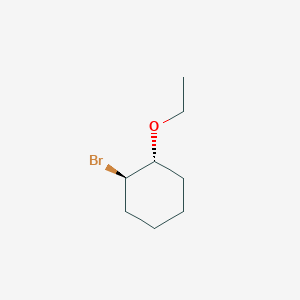
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
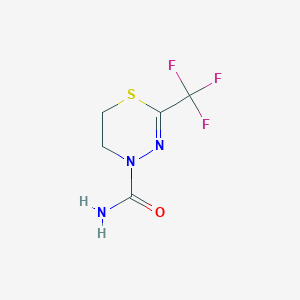
![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)
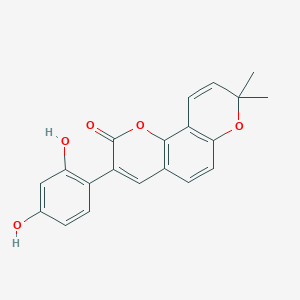
![13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14143255.png)
